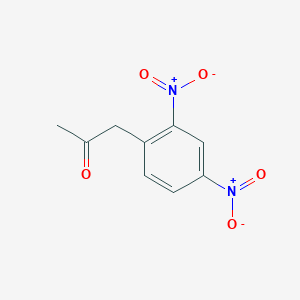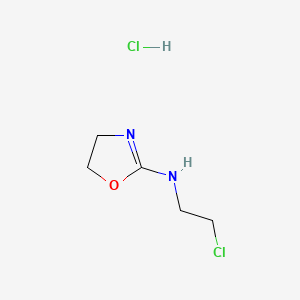
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, industrial chemistry, and polymer science. The presence of the 2-chloroethyl group attached to the amino moiety adds to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride typically involves the cyclization of amino alcohols with nitriles under acidic conditions. One common method involves the reaction of 2-aminoethanol with 2-chloroacetonitrile in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of biopolymer-based catalysts, such as cellulose sulfuric acid, has been explored to provide a more environmentally friendly synthesis route .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The oxazoline ring can be oxidized to oxazoles or reduced to oxazolines.
Ring-Opening Reactions: The oxazoline ring can undergo ring-opening reactions with acids or bases to form linear amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxazolines.
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazolines.
Applications De Recherche Scientifique
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This reactivity is the basis for its potential use as an antimicrobial and anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: Another class of five-membered heterocycles containing nitrogen and oxygen, used as chiral auxiliaries in asymmetric synthesis.
Oxazoles: Similar to oxazolines but with a double bond in the ring, used in medicinal chemistry and as intermediates in organic synthesis.
Thiazoles: Contain sulfur instead of oxygen, used in the synthesis of dyes, drugs, and agrochemicals.
Uniqueness
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride is unique due to the presence of the chloroethyl group, which imparts additional reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Propriétés
Numéro CAS |
73771-48-9 |
|---|---|
Formule moléculaire |
C5H10Cl2N2O |
Poids moléculaire |
185.05 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9ClN2O.ClH/c6-1-2-7-5-8-3-4-9-5;/h1-4H2,(H,7,8);1H |
Clé InChI |
KVBTXUNNBHSEFQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)NCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



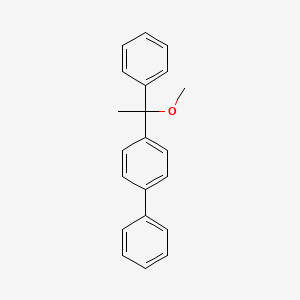
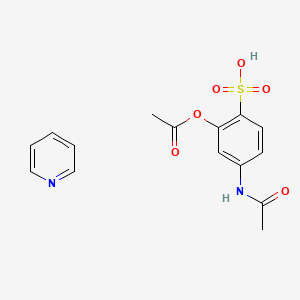
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)



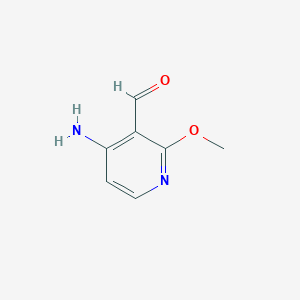
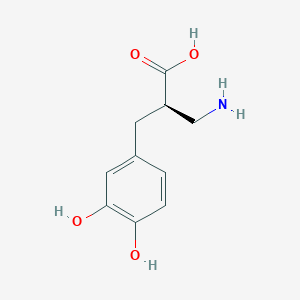
![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)
![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
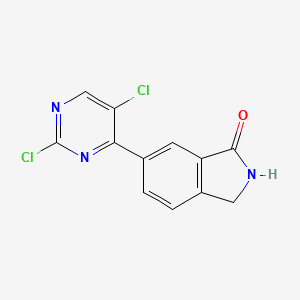
![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
